6-Methyl-5-nitrobenzo[d]isoxazol-3-amine
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Overview
Description
6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-hydroxybenzamide with nitromethane under basic conditions to form the isoxazole ring . The reaction is usually carried out in the presence of a base such as sodium methoxide in methanol at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-nitrobenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl and nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of 6-Methyl-5-aminobenzo[d]isoxazol-3-amine.
Substitution: Formation of various substituted isoxazole derivatives depending on the substituents used.
Scientific Research Applications
6-Methyl-5-nitrobenzo[d]isoxazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 6-Methyl-5-nitrobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Nitroisoxazole: Similar structure but lacks the methyl group.
6-Methylisoxazole: Similar structure but lacks the nitro group.
5-Nitro-2-methylisoxazole: Similar structure with a different substitution pattern
Uniqueness
6-Methyl-5-nitrobenzo[d]isoxazol-3-amine is unique due to the presence of both methyl and nitro groups on the isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
6-methyl-5-nitro-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H7N3O3/c1-4-2-7-5(8(9)10-14-7)3-6(4)11(12)13/h2-3H,1H3,(H2,9,10) |
InChI Key |
PWVAHZMLQQVQIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)N |
Origin of Product |
United States |
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